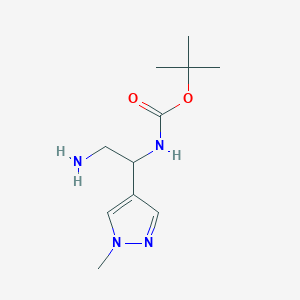

Tert-butyl (2-amino-1-(1-methyl-1h-pyrazol-4-yl)ethyl)carbamate

Description

tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is a significant compound in organic chemistry, particularly as an intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic . This compound is characterized by its complex structure, which includes a pyrazole ring, an amino group, and a tert-butyl carbamate moiety.

Properties

Molecular Formula |

C11H20N4O2 |

|---|---|

Molecular Weight |

240.30 g/mol |

IUPAC Name |

tert-butyl N-[2-amino-1-(1-methylpyrazol-4-yl)ethyl]carbamate |

InChI |

InChI=1S/C11H20N4O2/c1-11(2,3)17-10(16)14-9(5-12)8-6-13-15(4)7-8/h6-7,9H,5,12H2,1-4H3,(H,14,16) |

InChI Key |

MLXPQIJKTLBSFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CN)C1=CN(N=C1)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate involves multiple steps, starting from 1-methyl-1H-pyrazol-5-amine . The synthetic route includes:

Amination: Introduction of the amino group.

Reduction: Reduction of intermediates to achieve the desired functional groups.

Esterification: Formation of ester bonds.

Trityl Protection: Protection of amino groups using trityl chloride.

Condensation: Final condensation to form the target compound.

The overall yield of this synthetic route is approximately 59.5% .

Chemical Reactions Analysis

tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate undergoes various chemical reactions, including:

Reduction: Reduction reactions can be performed using reagents like sodium borohydride (NaBH₄).

Substitution: The compound can undergo substitution reactions, particularly involving the amino group.

Common reagents used in these reactions include chloro-(triphenyl)methane, diphenylphosphoryl azide, and phenyl chloroformate . Major products formed from these reactions include various protected and unprotected intermediates essential for further synthesis steps.

Scientific Research Applications

tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is primarily used as an intermediate in the synthesis of ceftolozane . Ceftolozane is a potent antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains . This makes the compound valuable in medicinal chemistry and pharmaceutical research.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate is primarily related to its role as an intermediate in the synthesis of ceftolozane . Ceftolozane works by inhibiting bacterial cell wall synthesis, leading to cell lysis and death . The molecular targets include penicillin-binding proteins (PBPs), which are essential for bacterial cell wall construction .

Comparison with Similar Compounds

tert-Butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate can be compared with other similar compounds, such as:

tert-Butyl N-(2-hydroxyethyl)carbamate: Used in the synthesis of N-Boc-protected anilines.

tert-Butyl (2-aminoethyl)(ethyl)carbamate: Another carbamate derivative with applications in organic synthesis.

The uniqueness of tert-butyl N-[2-amino-1-(1-methyl-1H-pyrazol-4-yl)ethyl]carbamate lies in its specific structure, which makes it a crucial intermediate for ceftolozane synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.